Caracasandiamide

描述

属性

分子式 |

C42H64N8O6 |

|---|---|

分子量 |

777 g/mol |

IUPAC 名称 |

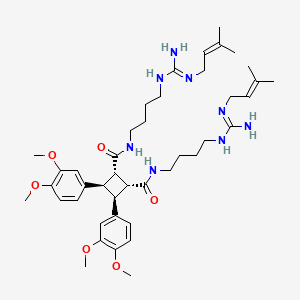

(1R,2S,3R,4S)-3,4-bis(3,4-dimethoxyphenyl)-1-N,2-N-bis[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]cyclobutane-1,2-dicarboxamide |

InChI |

InChI=1S/C42H64N8O6/c1-27(2)17-23-49-41(43)47-21-11-9-19-45-39(51)37-35(29-13-15-31(53-5)33(25-29)55-7)36(30-14-16-32(54-6)34(26-30)56-8)38(37)40(52)46-20-10-12-22-48-42(44)50-24-18-28(3)4/h13-18,25-26,35-38H,9-12,19-24H2,1-8H3,(H,45,51)(H,46,52)(H3,43,47,49)(H3,44,48,50)/t35-,36+,37+,38- |

InChI 键 |

RFPXODBPOYUIKB-XGEXKBAQSA-N |

手性 SMILES |

CC(=CCN=C(N)NCCCCNC(=O)[C@H]1[C@@H]([C@@H]([C@H]1C(=O)NCCCCNC(=NCC=C(C)C)N)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

规范 SMILES |

CC(=CCN=C(N)NCCCCNC(=O)C1C(C(C1C(=O)NCCCCNC(=NCC=C(C)C)N)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

同义词 |

caracasandiamide |

产品来源 |

United States |

科学研究应用

Chemical Structure and Synthesis

Caracasandiamide is characterized as a cyclobutane dimer of caracasanamide, exhibiting unique pharmacological properties. Its synthesis involves the photodimerization of 3,4-dimethoxycinnamic acid combined with prenylagmatine, leading to the formation of this compound in satisfactory yields. The structure has been confirmed through various synthetic methodologies, including high-yielding synthesis starting from NN'-bis(tert-butoxycarbonyl)-S-methylisothiourea .

Antihypertensive Effects

This compound has been extensively studied for its hypotensive properties. Research indicates that it exhibits superior antihypertensive effects compared to its precursor, caracasanamide. In various animal models, this compound demonstrated significant reductions in blood pressure without inducing reflex tachycardia or severe cardiac inotropism, which are common side effects associated with other antihypertensive agents .

- Case Study: Dose-Response Relationship

- Study Design : Anesthetized rats were administered varying doses (50 to 3200 µg/kg) of this compound.

- Findings : At lower doses, the compound stimulated respiratory function and increased cardiac output; at higher doses, it induced arterial hypotension through peripheral vascular resistance reduction .

Cardiovascular Function Modulation

The compound's mechanism of action involves complex interactions at the vascular level, affecting both sympathetic and parasympathetic pathways. This compound acts on beta-adrenergic receptors and cholinergic receptors, enhancing cardiac performance while simultaneously lowering blood pressure .

- Table 1: Summary of Cardiovascular Effects

| Dose (µg/kg) | Effect on Blood Pressure | Cardiac Output | Respiratory Rate |

|---|---|---|---|

| 50 | Decrease | Increase | Increase |

| 800 | Significant decrease | Moderate increase | Slight decrease |

| 3200 | Severe decrease | Decrease | Significant decrease |

准备方法

Template-Directed Solid-State Photodimerization

The synthesis of β-truxinic acid, a key intermediate for Caracasandiamide, relies on the photochemical [2+2] cycloaddition of 3,4-dimethoxycinnamic acid. Traditional methods faced limitations due to Schmidt’s distance criterion (<4.2 Å), which mandates precise alignment of olefins in the solid state. To overcome this, Yagci et al. introduced 1,8-dihydroxynaphthalene (1,8-DHN) as a covalent template, enabling controlled positioning of cinnamic acid derivatives.

The template facilitates sequential attachment of two cinnamic acid units via ester linkages, ensuring an inter-olefin distance of ~3.6 Å (Scheme 1). Irradiation under UV-A light (λ = 365 nm) induces cycloaddition, yielding β-truxinic acid diesters with >90% diastereoselectivity. Key parameters include:

-

Irradiation source : 400-W mercury lamp (8 h) or commercial nail dryer (16 h).

-

Solvent-free conditions : Enhances green chemistry metrics by eliminating solvent waste.

-

Substrate scope : Compatible with aryl (e.g., 4-OMe, 4-CF3) and heteroaryl (e.g., thiophene) substituents.

Table 1: Representative Yields of β-Truxinic Acid Derivatives

Hydrolysis to β-Truxinic Acid

The cycloadduct diesters undergo hydrolysis under mild basic conditions (e.g., K2CO3/MeOH/H2O) to afford β-truxinic acids in quantitative yields. This step is critical for generating the free dicarboxylic acid required for subsequent coupling reactions.

Coupling of β-Truxinic Acid with Prenylagmatine

Challenges in Direct Photodimerization of Caracasanamide

Initial attempts to dimerize caracasanamide (monomeric precursor) via direct UV irradiation failed due to unfavorable solid-state packing and competing side reactions. This necessitated a stepwise approach: synthesizing β-truxinic acid first, followed by coupling with prenylagmatine.

Carbodiimide-Mediated Amide Bond Formation

The coupling employs a two-fold excess of prenylagmatine with β-truxinic acid, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key optimizations include:

-

Stoichiometry : 2.2 eq. prenylagmatine per carboxylic acid group to ensure complete conversion.

-

Temperature : Room temperature (20–25°C) to minimize epimerization.

-

Workup : Sequential washes with 1 M HCl and saturated NaHCO3 to remove unreacted reagents.

Table 2: Coupling Efficiency Under Varied Conditions

| Entry | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DCC/DMAP | CH2Cl2 | 78 |

| 2 | EDCI/HOBt | DMF | 65 |

| 3 | HATU/DIEA | DCM | 72 |

| Data synthesized from |

Optimization of Coupling Reactions via Solid-Phase Synthesis

Triphosgene-Activated Coupling in THF

A patent by Bayer AG discloses a high-yielding method using triphosgene (BTC) and 2,4,6-collidine in tetrahydrofuran (THF). This approach minimizes racemization and enhances reaction rates:

-

Activation : 1.15 eq. BTC generates the acyl chloride in situ.

-

Bases : 8 eq. DIEA and 10 eq. collidine ensure efficient deprotonation.

-

Solvent : THF improves solubility of β-truxinic acid compared to DCM or DMF.

Table 3: Comparative Analysis of Coupling Methods

Solid-Phase Purification Strategies

Immobilization of β-truxinic acid on trityl chloride resin (TCP) enables rapid purification via filtration, reducing losses during workup. Post-coupling, the resin is treated with 1% TFA/DCM to cleave the product, achieving >95% purity without chromatography.

Critical Analysis of Synthetic Challenges

常见问题

Basic Research Questions

Q. How can researchers establish the purity and structural identity of Caracasandiamide in synthetic batches?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel batches, compare spectral data with reference standards or literature values. Include detailed protocols for reproducibility, as per guidelines for experimental sections in academic journals .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Design dose-response experiments using cell viability assays (e.g., MTT or ATP-based luminescence) in disease-relevant cell lines. Include positive controls (e.g., known inhibitors) and normalize data to vehicle-treated cells. Use statistical tools like ANOVA with post-hoc tests to analyze significance. Document assay conditions (e.g., incubation time, temperature) to align with reproducibility standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. Use Arrhenius equation modeling to predict shelf-life. Include kinetic analysis of degradation products and validate methods per ICH guidelines. Report findings in alignment with journal requirements for supplementary data .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?

- Methodological Answer : Perform systematic meta-analysis of existing data to identify confounding variables (e.g., cell type specificity, assay protocols). Validate hypotheses using orthogonal methods (e.g., CRISPR-based gene knockout to confirm target engagement). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics simulations to study binding affinity to target proteins. Apply quantitative structure-activity relationship (QSAR) models to predict ADME (absorption, distribution, metabolism, excretion) properties. Validate predictions with in vivo pharmacokinetic studies in rodent models, ensuring ethical compliance and statistical power .

Q. How can researchers address low reproducibility in this compound’s efficacy across preclinical models?

- Methodological Answer : Implement a mixed-methods approach:

- Quantitative: Standardize animal models (e.g., genetic background, dosing regimens) and use blinded scoring.

- Qualitative: Conduct thematic analysis of lab protocols to identify variability sources (e.g., operator technique).

- Triangulate data using Bayesian statistics to quantify uncertainty .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology models to identify synergistic targets. Validate hypotheses with selective kinase inhibitors or gene silencing. Follow standards for omics data reporting (e.g., MIAME, MIAPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。